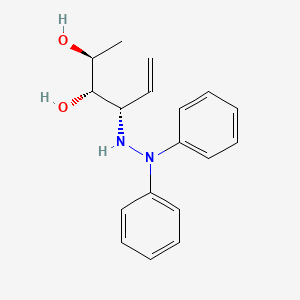
5-Hexene-2,3-diol, 4-(2,2-diphenylhydrazino)-, (2S,3S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexene-2,3-diol, 4-(2,2-diphenylhydrazino)-, (2S,3S,4S)- is a complex organic compound characterized by its unique molecular structure. It contains 44 atoms in total, including 22 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms
Métodos De Preparación
The synthesis of 5-Hexene-2,3-diol, 4-(2,2-diphenylhydrazino)-, (2S,3S,4S)- involves several steps, typically starting with the preparation of the hexene backbone followed by the introduction of the diol and diphenylhydrazino groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Hexene-2,3-diol, 4-(2,2-diphenylhydrazino)-, (2S,3S,4S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties or as a probe to understand biological pathways. Industrial applications could include its use in the development of new materials or as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism by which 5-Hexene-2,3-diol, 4-(2,2-diphenylhydrazino)-, (2S,3S,4S)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
When compared to similar compounds, 5-Hexene-2,3-diol, 4-(2,2-diphenylhydrazino)-, (2S,3S,4S)- stands out due to its unique combination of functional groups and stereochemistry.
Propiedades
Número CAS |
652156-77-9 |
|---|---|
Fórmula molecular |
C18H22N2O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(2S,3S,4S)-4-(2,2-diphenylhydrazinyl)hex-5-ene-2,3-diol |
InChI |
InChI=1S/C18H22N2O2/c1-3-17(18(22)14(2)21)19-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h3-14,17-19,21-22H,1H2,2H3/t14-,17-,18+/m0/s1 |
Clave InChI |
IYELSDAWCIAHJZ-JCGIZDLHSA-N |
SMILES isomérico |
C[C@@H]([C@H]([C@H](C=C)NN(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
SMILES canónico |
CC(C(C(C=C)NN(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


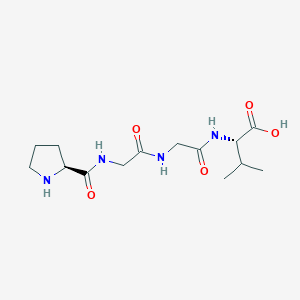
![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
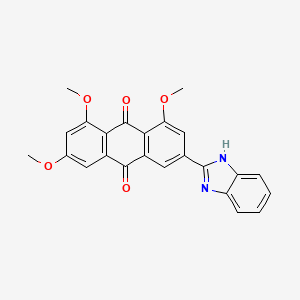
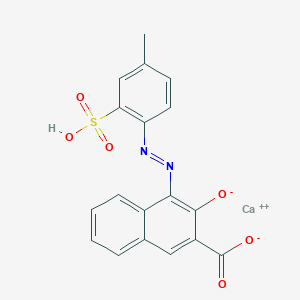
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole](/img/structure/B12516399.png)



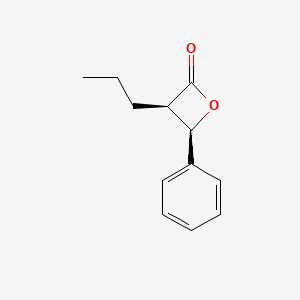

![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B12516431.png)
![2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B12516432.png)
![4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)
